Product packaging for 1-vinylcyclopropan-1-amine(Cat. No.:CAS No. 152449-76-8)

1-vinylcyclopropan-1-amine

Cat. No.: B1463922
CAS No.: 152449-76-8
M. Wt: 83.13 g/mol
InChI Key: WYPJWIYXOLKXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinylcyclopropan-1-amine is a specialized chemical reagent that incorporates both a cyclopropylamine and a vinylcyclopropane scaffold, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. The vinylcyclopropane (VCP) motif is a highly strained and reactive system known for its unique rearrangements, most notably the vinylcyclopropane-cyclopentene rearrangement , which serves as a key method for constructing five-membered carbocycles . This ring expansion reaction has been extensively used as a critical step in the total synthesis of complex natural products . Furthermore, VCPs are widely utilized as radical clocks in mechanistic studies to probe reaction pathways due to their predictable ring-opening behavior under various conditions . Simultaneously, the cyclopropylamine functional group is a privileged structure in drug discovery. It is a key feature in many pharmaceutical agents and bioactive molecules, often serving as a mechanism-based inhibitor for enzymes such as monoamine oxidases (MAOs) . The cyclopropane ring can act as a bioisostere for various alkyl, aryl, and vinyl groups, and its inherent ring strain and strong C-C bonds can improve a compound's metabolic stability . By combining these two frameworks, this compound provides researchers with a multifunctional substrate for developing new synthetic methodologies, including potential strain-release ring-opening reactions, and for constructing novel molecular architectures with potential biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B1463922 1-vinylcyclopropan-1-amine CAS No. 152449-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152449-76-8

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

1-ethenylcyclopropan-1-amine

InChI

InChI=1S/C5H9N/c1-2-5(6)3-4-5/h2H,1,3-4,6H2

InChI Key

WYPJWIYXOLKXCY-UHFFFAOYSA-N

SMILES

C=CC1(CC1)N

Canonical SMILES

C=CC1(CC1)N

Origin of Product

United States

Synthetic Methodologies for 1 Vinylcyclopropan 1 Amine and Its Derivatives

Classical Approaches for Aminocyclopropane Synthesis

The foundational methods for constructing the aminocyclopropane unit have traditionally involved either building the cyclopropane (B1198618) ring with a nitrogen-containing functionality already present or introducing the amine group onto a pre-existing cyclopropyl (B3062369) scaffold. acs.org

Cyclopropanation Reactions Incorporating Nitrogen Functionality

Cyclopropanation reactions are a direct approach to forming the three-membered ring. wikipedia.org Classical methods have been adapted to incorporate a nitrogen function during the ring-forming step. acs.org One such strategy involves the reaction of carbenes or carbenoids with enamines or other nitrogen-containing alkenes. nih.gov For instance, the Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane, can be applied to nitrogen-substituted olefins. acs.orgwikipedia.org

Another significant approach is the metal-catalyzed reaction of diazo compounds with olefins. acs.org Rhodium and copper catalysts are commonly employed to mediate the transfer of a carbene from a diazoester to an alkene. When the alkene component is a vinylcarbamate, this reaction can directly yield a protected cyclopropylamine (B47189). acs.org The reaction's efficiency and stereoselectivity can be influenced by the choice of metal catalyst and ligands. acs.org

Michael-initiated ring-closure (MIRC) reactions also represent a classical route. This involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. When the reactants are appropriately substituted with nitrogen functionalities, this method can provide access to aminocyclopropane derivatives. acs.org

Amination Strategies for Cyclopropyl Precursors

Alternatively, the amine group can be introduced onto a pre-formed cyclopropane ring. A common precursor for this strategy is a cyclopropyl carboxylic acid. Through a Curtius rearrangement, the carboxylic acid can be converted to an isocyanate, which is then hydrolyzed to the corresponding amine. acs.org This method is versatile and widely used for the synthesis of various cyclopropylamines.

Reductive amination of cyclopropyl ketones is another viable pathway. wikipedia.org The ketone is first reacted with ammonia (B1221849) or a primary amine to form an imine or enamine, which is subsequently reduced to the desired cyclopropylamine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. masterorganicchemistry.comyoutube.com

Direct amination of cyclopropyl halides or sulfonates can also be achieved, though this can be challenging due to the unique electronic properties of the cyclopropane ring. More recently, transition metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, have been applied to cyclopropyl systems. For example, N-arylcyclopropylamines can be synthesized via the palladium-catalyzed amination of aryl bromides with cyclopropylamine. researchgate.net Similarly, copper-catalyzed amination of cyclopropylboronic acids offers a route to N-cyclopropyl anilines and amines. researchgate.net

Advanced Synthetic Transformations Leading to 1-Vinylcyclopropan-1-amine

Modern synthetic chemistry has driven the development of more sophisticated and efficient methods for the synthesis of complex molecules like this compound, with a particular emphasis on controlling stereochemistry.

Stereoselective Synthesis of Enantiomerically Enriched Analogs

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, making the development of stereoselective syntheses for compounds like this compound a critical endeavor. chemistryviews.org

One of the oldest and most reliable methods for separating enantiomers is through the formation of diastereomeric salts. ulisboa.ptwikipedia.org In this process, a racemic mixture of a chiral amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent. pbworks.comlibretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. ulisboa.ptlibretexts.org This difference in solubility allows for their separation by fractional crystallization. pbworks.com After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. wikipedia.org Common chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.orglibretexts.org While effective, this method is often laborious and has a theoretical maximum yield of 50% for the desired enantiomer from a racemic mixture. wikipedia.org

A practical example involves the resolution of a racemic alcohol using (S)-mandelic acid to form an insoluble diastereomeric salt, allowing for the isolation of the (S)-alcohol. wikipedia.org A similar principle can be applied to the resolution of chiral amines.

Asymmetric catalysis offers a more efficient and atom-economical approach to enantiomerically enriched cyclopropylamines. chemistryviews.orgnih.gov This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction, directly producing a chiral product from an achiral or racemic starting material.

In the context of cyclopropanation, chiral rhodium and copper complexes have been extensively studied as catalysts for the asymmetric transfer of carbenes from diazo compounds to alkenes. acs.org For example, the use of Ru(II)-Pheox catalysts in the cyclopropanation of vinylcarbamates with diazoesters has been shown to produce cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org

The development of chiral catalysts for the hydroamination of cyclopropenes is another promising avenue. chemistryviews.org Chiral rare-earth-metal catalysts have been successfully used for the enantioselective hydroamination of substituted cyclopropenes with various amines, affording chiral aminocyclopropane derivatives in high yields and excellent stereoselectivity. chemistryviews.org

Furthermore, asymmetric synthesis can be achieved starting from chiral precursors. For instance, the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent deprotection provides access to the N-unprotected 1-substituted cyclopropylamines. nih.gov

The table below summarizes key findings in the asymmetric synthesis of cyclopropylamine derivatives, highlighting the catalyst, substrates, and stereochemical outcomes.

Catalyst/MethodSubstrate 1Substrate 2ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Ru(II)-PheoxVinylcarbamateDiazoesterProtected Cyclopropylamineup to 96:4up to 99% acs.org
Chiral Rare-Earth MetalSubstituted CyclopropeneAmineChiral Aminocyclopropaneup to >20:1up to 99% chemistryviews.org
N-Sulfinyl α-chloro ketimineChiral N-sulfinyl α-chloro ketimineGrignard ReagentN-(1-substituted cyclopropyl)-tert-butanesulfinamideGoodN/A nih.gov

Rearrangement-Based Synthesis of Aminocyclopropanes

Rearrangement reactions offer a powerful avenue for the synthesis of complex molecules from simpler precursors. In the context of this compound, established name reactions like the Curtius rearrangement and adaptations of the Gabriel synthesis provide potential, though not yet extensively documented, pathways to this specific target.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.govwikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative. wikipedia.orgillinoisstate.edu The key advantage of this method is the retention of configuration at the migrating carbon atom. wikipedia.org

For the synthesis of this compound, the starting material would be 1-vinylcyclopropanecarboxylic acid. This acid would first be converted to its corresponding acyl azide, 1-vinylcyclopropanecarbonyl azide. This transformation can be achieved using various reagents, such as sodium azide with an activating agent for the carboxylic acid (e.g., ethyl chloroformate) or through the use of diphenylphosphoryl azide (DPPA). illinoisstate.edu

Subsequent heating or photolysis of the acyl azide would induce the rearrangement, leading to the formation of 1-isocyanato-1-vinylcyclopropane with the liberation of nitrogen gas. The final step involves the hydrolysis of the isocyanate, which can be accomplished by treatment with water or acidic/basic conditions, to yield the desired this compound. Alternatively, trapping the isocyanate with an alcohol or an amine would produce the corresponding carbamate (B1207046) or urea (B33335) derivatives.

While the Curtius rearrangement is a well-established transformation for the synthesis of various primary amines, its specific application to produce this compound is not extensively detailed in the current literature. nih.govwikipedia.orgnih.gov However, the general principles of the reaction strongly suggest its feasibility for this purpose.

Table 1: Key Transformations in the Curtius Rearrangement for this compound Synthesis

StepReactantReagentsIntermediate/Product
11-Vinylcyclopropanecarboxylic acide.g., SOCl₂, NaN₃ or DPPA1-Vinylcyclopropanecarbonyl azide
21-Vinylcyclopropanecarbonyl azideHeat or hv1-Isocyanato-1-vinylcyclopropane
31-Isocyanato-1-vinylcyclopropaneH₂O, H⁺ or OH⁻This compound
Gabriel Amine Synthesis Adaptations

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often encountered with direct amination. wikipedia.orgthermofisher.comorganic-chemistry.org The traditional method involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. wikipedia.orgmasterorganicchemistry.com

To adapt this synthesis for this compound, a suitable starting material would be a 1-halo-1-vinylcyclopropane, such as 1-bromo-1-vinylcyclopropane. The reaction would proceed by nucleophilic substitution, where the phthalimide anion attacks the electrophilic carbon of the cyclopropane ring bearing the halogen. This would yield N-(1-vinylcyclopropyl)phthalimide.

The final and often challenging step is the cleavage of the phthalimide group. This can be achieved under harsh conditions using strong acids or bases, or more commonly, under milder conditions using hydrazine (B178648) (the Ing-Manske procedure). wikipedia.orgthermofisher.com The use of hydrazine leads to the formation of the desired primary amine along with phthalhydrazide (B32825) as a byproduct. wikipedia.org

It is important to note that the Gabriel synthesis is generally most effective for primary alkyl halides. wikipedia.org The reactivity of a tertiary halide on a cyclopropane ring, as in 1-halo-1-vinylcyclopropane, might be lower, potentially requiring more forcing reaction conditions. The successful application of this method to synthesize the target compound is contingent on the feasibility of the initial N-alkylation step with this specific substrate.

Metal-Catalyzed Coupling and Cyclization Strategies

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the construction of the this compound framework, Kulinkovich-type reactions and C-H functionalization approaches are particularly relevant.

Kulinkovich Reactions

The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide, has been significantly expanded to produce aminocyclopropanes. wikipedia.orgorganic-chemistry.org The de Meijere and Szymoniak variations of the Kulinkovich reaction utilize amides and nitriles, respectively, as starting materials to generate cyclopropylamines. wikipedia.org

Of particular relevance to the synthesis of this compound is the Kulinkovich-Szymoniak reaction. organic-chemistry.org This methodology allows for the preparation of primary cyclopropylamines from nitriles. A direct and efficient synthesis of 1-aryl- and 1-alkenylcyclopropylamines from the corresponding nitriles has been reported. This approach involves the reaction of a conjugated alkenenitrile with a titanium(IV) isopropoxide and ethylmagnesium bromide, followed by the addition of a Lewis acid. This method has been shown to produce 1-alkenylcyclopropylamines in good yields (42-65%).

To synthesize this compound, the starting material would be acrylonitrile (B1666552) (propenenitrile). The reaction would proceed via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This intermediate then reacts with the nitrile group of acrylonitrile. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, facilitates the conversion of the intermediate azatitanacycle into the final primary amine.

Table 2: Synthesis of 1-Alkenylcyclopropylamines via the Kulinkovich-Szymoniak Reaction

Substrate (Alkenenitrile)ReagentsProductYield (%)
Cinnamaldehyde1. Ti(OiPr)₄, EtMgBr; 2. BF₃·OEt₂1-Styrylcyclopropan-1-amine65
Crotononitrile1. Ti(OiPr)₄, EtMgBr; 2. BF₃·OEt₂1-(Prop-1-en-1-yl)cyclopropan-1-amine52
3-Methylbut-2-enenitrile1. Ti(OiPr)₄, EtMgBr; 2. BF₃·OEt₂1-(2-Methylprop-1-en-1-yl)cyclopropan-1-amine42

Data adapted from a study on the direct synthesis of 1-aryl- and 1-alkenylcyclopropylamines.

This method represents a highly promising and direct route to this compound and its substituted derivatives.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be approached in two primary ways: by employing functionalized starting materials in the synthetic sequences described above, or by direct functionalization of the this compound core.

The Kulinkovich-Szymoniak reaction, for instance, is tolerant of various substituents on the starting nitrile, allowing for the synthesis of derivatives with functional groups on the vinyl moiety. Similarly, substituted 1-vinylcyclopropanecarboxylic acids could be used in the Curtius rearrangement to generate derivatives with substitution on the cyclopropane ring or the vinyl group.

Direct functionalization of this compound offers another route to a diverse range of derivatives. The vinyl group is susceptible to a variety of transformations, including hydrogenation, hydrohalogenation, and various palladium-catalyzed cross-coupling reactions, which could be employed to introduce further complexity. The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing functional groups. The development of selective functionalization methods that differentiate between the reactive sites of this molecule is an area of ongoing interest.

Phosphonate (B1237965) Analog Synthesis

The synthesis of phosphonate analogs of this compound, such as diethyl (1S,2S)-1-amino-2-vinylcyclopropane-1-phosphonate, has been pursued due to their potential as intermediates for pharmacologically active agents, including HCV NS3 protease inhibitors. researchgate.netresearchgate.net These compounds are structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. nih.gov

A key strategy for the synthesis of diethyl 1-amino-2-vinylcyclopropane-1-phosphonate involves the construction of the vinylcyclopropane (B126155) core followed by the introduction of the aminophosphonate group. One reported synthesis begins with the dialkylation of an imine intermediate, derived from glycine (B1666218) ethyl ester and benzaldehyde, using 2-butene-1,4-dibromide. This step establishes the racemic vinylcyclopropane scaffold. researchgate.net

Subsequent steps focus on the elaboration of the functional groups. This can involve the hydrolysis of an ester group, protection of the amine, and then introduction of the phosphonate moiety. The conversion of a phosphonate diethyl ester to a monoacid, followed by treatment with oxalyl chloride, can generate a phosphonomonochloridate. This reactive intermediate can then be subjected to further chemical transformations. researchgate.net The synthesis of α-aminophosphonates can also be achieved through the hydrophosphonylation of imines. nih.gov

A specific synthesis for a closely related phosphinate analog, 1-amino-2-vinylcyclopropane-1-phosphinates, has also been described. This methodology involves the conversion of a phosphonate to the target phosphinates, showcasing the chemical versatility of these scaffolds. researchgate.net

Below is a table summarizing a synthetic approach to a key intermediate for phosphonate analogs:

StepReactantsReagents and ConditionsProductReference
1Glycine ethyl ester, Benzaldehyde-Imine intermediate researchgate.net
2Imine intermediate2-Butene-1,4-dibromideRacemic vinylcyclopropane derivative researchgate.net
3Racemic vinylcyclopropane derivativeAlcalase 2.4LEnantiomerically resolved intermediate researchgate.net

This table outlines the initial steps in forming the chiral vinylcyclopropane core, which is a crucial precursor for the final phosphonate product.

Halogenated Derivatives (e.g., gem-Difluorinated Analogs)

The introduction of fluorine atoms, particularly a gem-difluoro group, into the cyclopropane ring of this compound can significantly alter the molecule's physicochemical properties. The synthesis of these halogenated derivatives typically involves the formation of a gem-difluorocyclopropane ring as a key step.

The most common method for creating the 1,1-difluorocyclopropane unit is through the [2+1] cycloaddition of a difluorocarbene, or a difluorocarbene equivalent, with an appropriate alkene. nih.govresearchgate.net Various precursors can be used to generate difluorocarbene, including sodium chlorodifluoroacetate (ClCF2COONa) and (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). researchgate.net For the synthesis of a gem-difluorinated analog of this compound, the starting alkene would need to possess a vinyl group.

A plausible synthetic route could therefore begin with the difluorocyclopropanation of a vinyl-substituted alkene. Following the formation of the vinyl-gem-difluorocyclopropane core, the next critical step is the introduction of the amine group at the C1 position. Direct amination can be challenging. An alternative approach involves the generation of bicyclic difluorocyclopropylamines from the reaction of difluorocarbene with enamines derived from cyclic ketones. nih.gov

Another potential strategy involves a Curtius rearrangement of a corresponding carboxylic acid. However, attempts to convert 2,2-difluoro-1-pyrazolylcyclopropane carboxylic acids to the corresponding amines via a modified Curtius rearrangement have been reported as unsuccessful, suggesting this may not be a viable route for all substituted gem-difluorocyclopropanes. researchgate.net

A more recent development for the synthesis of vinyl gem-difluorinated cyclopropanes (VDFCs) is a photopromoted Palladium-catalyzed Heck reaction of gem-difluorocyclopropyl bromides with styrenes. researchgate.net This method allows for the introduction of the vinyl group onto a pre-existing gem-difluorocyclopropane ring. Subsequent functional group manipulation would then be required to introduce the amine at the C1 position.

The table below outlines a general, plausible synthetic sequence for obtaining gem-difluorinated analogs:

StepSynthetic TransformationKey ReagentsIntermediate/ProductReference
1DifluorocyclopropanationA vinyl-containing alkene, Difluorocarbene precursor (e.g., TMSCF3, NaI)1,1-Difluoro-2-vinylcyclopropane researchgate.net
2Functionalization/Amination-gem-Difluorinated this compound nih.gov

This table represents a proposed pathway, as a complete synthesis of the target molecule has not been explicitly detailed in a single source. The amination step would require further methodological development.

Reactivity Profiles and Transformational Pathways of 1 Vinylcyclopropan 1 Amine

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a primary driving force for reactions that involve its cleavage. acs.orgnih.gov The presence of the adjacent amine (an electron-donating group) and vinyl group (a π-system) significantly influences the regioselectivity and mechanism of these ring-opening processes. Synthetic developments from 1987 to 2019 have extensively exploited the C-C single bond cleavage of cyclopropylamine-based systems in polar, pericyclic, and radical-based reactions. nih.govacs.orgresearchgate.netliverpool.ac.uk

The cleavage of C-C bonds in cyclopropylamine (B47189) systems is a well-established method for generating functionalized acyclic molecules. acs.org The specific bond that breaks often depends on the substitution pattern and the reaction conditions. In systems analogous to 1-vinylcyclopropan-1-amine, the molecule can be considered a donor-acceptor (DA) cyclopropane, where the amino group acts as a donor and the vinyl group can act as an acceptor. nih.govbohrium.com

Under acidic conditions, the nitrogen atom of the amino group can be protonated, forming a cyclopropylammonium ion. This enhances the electron-withdrawing nature of the substituent, facilitating the cleavage of a vicinal (adjacent) C-C bond to form a stabilized carbocation or iminium ion intermediate. bohrium.comnih.gov This cleavage is often regioselective, with the bond between the most substituted carbons being preferentially broken. For instance, studies on trans-2-phenylcyclopropylamine have shown that in superacid, cleavage of the distal C2-C3 bond can occur, which is a less common pathway compared to the cleavage of the vicinal C1-C2 bond typically observed in cyclopropanes with strong π-acceptor groups. nih.gov The resulting intermediates, such as iminium ions, are valuable for subsequent transformations and multistep syntheses. bohrium.com

The strained ring of this compound is susceptible to attack by nucleophiles, leading to ring-opening. This transformation is particularly efficient in donor-acceptor cyclopropanes, where the electronic polarization of the ring facilitates nucleophilic attack. nih.gov The reaction can be promoted by Lewis acids, which coordinate to the donor group (amine) to increase the electrophilicity of the cyclopropane ring, making it more susceptible to attack. nih.gov

A variety of nucleophiles can be employed in these reactions. Carbon-based nucleophiles, such as indoles and aryl boronic acids, have been successfully used to open vinylcyclopropane (B126155) rings, often catalyzed by transition metals like rhodium or palladium. acs.orgnih.govbohrium.com For example, rhodium(I) catalysis enables the asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids, yielding products with high regioselectivity and enantioselectivity. acs.orgnih.gov Nitrogen nucleophiles, such as primary and secondary amines, can also induce ring-opening, providing a direct route to 1,3-difunctionalized amine derivatives. thieme-connect.com In some cases, internal Brønsted acid activation, where a carboxylic acid group is present on the cyclopropane, can facilitate nucleophilic ring-opening without the need for an external Lewis acid catalyst. nih.gov

Radical reactions provide another effective pathway for the C-C bond cleavage of vinylcyclopropane systems. nih.govacs.orgresearchgate.net These processes are typically initiated by the addition of a radical species to the vinyl group. The resulting radical intermediate can then undergo a rapid ring-opening of the cyclopropane ring to form a more stable, delocalized radical.

This strategy has been employed using various radical sources. For example, a thiyl radical can add to a vinyl cyclopropane, which then undergoes ring cleavage to form a radical intermediate that can participate in further reactions, such as [3+2] cycloadditions with alkenes. scispace.com Similarly, bromine or fluoroalkyl radicals can mediate the ring-opening of related alkylidenecyclopropanes. beilstein-journals.org The bromine radical-mediated process can be coupled with alkylation or carbonylation to synthesize complex acyclic structures. beilstein-journals.org These radical-mediated transformations highlight the versatility of the vinylcyclopropane moiety as a latent 1,3-dipole synthon.

Vinylcyclopropane Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a powerful ring-expansion reaction that converts a vinyl-substituted cyclopropane into a five-membered cyclopentene (B43876) ring. wikipedia.org This transformation has been a subject of extensive study and is a key step in the synthesis of numerous complex natural products. nih.gov The mechanism can proceed through either a concerted, pericyclic pathway governed by orbital symmetry rules or a stepwise pathway involving a diradical intermediate. The operative mechanism is highly dependent on the substrate's structure and substituents. wikipedia.org

The classic vinylcyclopropane rearrangement is induced by heat. The first reported example by Neureiter involved the pyrolysis of 1,1-dichloro-2-vinylcyclopropane (B3334376) at temperatures above 400 °C. wikipedia.orgnih.gov The parent hydrocarbon, vinylcyclopropane, also undergoes this rearrangement to form cyclopentene, but typically requires high temperatures, often in the range of 325–500 °C. nih.gov

The high activation energy for the thermal rearrangement is a significant drawback. However, the reaction temperature can be influenced by substituents on the cyclopropane ring. For instance, the presence of methoxy (B1213986) or siloxy groups can lower the required temperature for the rearrangement to occur. wikipedia.org Computational and experimental studies on difluorinated vinylcyclopropanes have shown that the rearrangement can proceed stereospecifically under milder thermal conditions (100-180 °C), demonstrating that substituents can significantly alter the reaction's energy profile. nih.govstrath.ac.uk

Table 1: Examples of Thermal Vinylcyclopropane-Cyclopentene Rearrangements
SubstrateReaction Temperature (°C)ProductReference
Vinylcyclopropane325–500Cyclopentene nih.gov
1,1-dichloro-2-vinylcyclopropane>4004,4-dichlorocyclopentene wikipedia.orgnih.gov
trans-E-ethyl 3-(1'(2'2'-difluoro-3'-phenyl)cyclopropyl) propenoate100–180Difluorocyclopentene derivative nih.govstrath.ac.uk
Methoxy-substituted vinylcyclopropanes~220Substituted cyclopentenes wikipedia.org

To overcome the high temperatures required for thermal rearrangements, transition metal catalysis has emerged as a powerful alternative. nih.gov Various transition metals, including rhodium, palladium, nickel, and iron, can catalyze the vinylcyclopropane rearrangement under significantly milder conditions, sometimes even at room temperature. strath.ac.uknih.gov

The general mechanism for these catalyzed reactions involves the coordination of the metal to the vinylcyclopropane, followed by the oxidative cleavage of a C-C bond in the cyclopropane ring to form a metallacyclic intermediate (e.g., a π-allyl metal complex). nih.gov This intermediate can then undergo further transformations, such as migratory insertion and reductive elimination, to yield the final cyclopentene product. nih.gov These catalyzed reactions often proceed with high stereo- and regioselectivity and have been widely applied in cycloaddition reactions to construct complex polycyclic systems. nih.govpku.edu.cn For example, Pd(0)-catalyzed [3+2] cycloadditions of activated vinylcyclopropanes with unsaturated esters generate vinylcyclopentanes through a zwitterionic π-allylpalladium intermediate. nih.gov Similarly, Rh(I) complexes are efficient catalysts for intramolecular [3+2] cycloadditions of 1-ene/yne-VCP substrates. pku.edu.cn

Table 2: Examples of Transition Metal-Catalyzed Vinylcyclopropane Rearrangements and Cycloadditions
CatalystSubstrate TypeReaction TypeProduct TypeReference
Pd(0) complexes (e.g., Pd(PPh₃)₄)Activated vinylcyclopropanes[3+2] CycloadditionVinylcyclopentanes nih.gov
Ni(0) complexes (e.g., Ni(cod)₂)1-Acyl vinyl cyclopropanesRearrangementDihydrofurans scispace.com
Rh(I) complexes (e.g., [Rh(CO)₂Cl]₂)1-Yne-vinylcyclopropanes[3+2] CycloadditionBicyclic cyclopentenes pku.edu.cn
Rh(I) complexesNon-activated vinylcyclopropanesIntra- and intermolecular cycloadditionsVarious cycloadducts nih.gov

Organocatalytic Approaches to Rearrangement

Organocatalysis has emerged as a powerful tool for mediating the rearrangement of vinylcyclopropanes under mild, enantioselective conditions, obviating the need for high temperatures or transition metals. For substrates related to this compound, two primary organocatalytic strategies are prevalent: aminocatalysis and Brønsted acid catalysis.

Aminocatalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement of vinylcyclopropyl aldehydes. researchgate.netresearchgate.net The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the amine catalyst. This enamine activation facilitates the cyclopropane ring opening, leading to an acyclic iminium ion/dienolate intermediate. In this intermediate, the original stereochemistry of the cyclopropane is lost. The subsequent catalyst-controlled intramolecular Michael reaction forms the cyclopentene ring with high stereocontrol. researchgate.netthieme-connect.com This dynamic kinetic asymmetric transformation allows for the conversion of racemic starting materials into highly enantioenriched cyclopentene products. researchgate.net

Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective Brønsted acid catalysts for promoting rearrangements of donor-acceptor cyclopropanes. researchgate.net The mechanism involves activation of the substrate by the chiral acid, which promotes the ring-opening driven by the release of ring strain. researchgate.net This generates a carbocationic intermediate that is stabilized within the chiral environment of the catalyst's conjugate base. Subsequent cyclization then furnishes the product. nih.gov The bifunctional nature of CPAs, with both a Brønsted acidic site (P-OH) and a Lewis basic site (P=O), allows them to organize the transition state through a network of hydrogen bonds, leading to high levels of enantioselectivity. h-its.orgnih.govbeilstein-journals.org

Table 1: Organocatalytic Rearrangements of Vinylcyclopropane Derivatives

Substrate Type Catalyst Product Type Key Features
Vinylcyclopropyl Acetaldehyde Chiral Secondary Amine (e.g., Diphenylprolinol silyl (B83357) ether) Chiral Cyclopentene Enamine activation; Dynamic kinetic asymmetric transformation; High enantioselectivity. researchgate.net
Racemic Cyclopropyl (B3062369) Ketone Chiral Phosphoric Acid (CPA) Enantioenriched Dihydrofuran Brønsted acid activation; Ring-opening to a carbocationic intermediate; High enantioselectivity. researchgate.net

Divinylcyclopropane Rearrangements and Cycloheptadiene Formation

When a this compound scaffold is substituted with an additional vinyl group at the C2 position, it can undergo the divinylcyclopropane rearrangement, a powerful transformation for the synthesis of seven-membered cycloheptadiene rings. nih.govwikipedia.org This reaction is a thermally or catalytically induced isomerization that is conceptually related to the Cope rearrangement. organicreactions.org The primary thermodynamic driving force is the release of the cyclopropane's significant ring strain (approx. 115 kJ/mol). nih.gov

The rearrangement proceeds through a concerted, pericyclic transition state, although stepwise, diradical mechanisms can operate, particularly for trans-substituted divinylcyclopropanes which must first isomerize to the cis form. nih.gov The stereochemistry of the starting material is crucial; the reaction occurs readily only from the cis-divinylcyclopropane isomer, as this geometry allows the molecule to adopt the necessary boat-like conformation for the thieme-connect.comthieme-connect.com-sigmatropic shift. nih.govorganicreactions.org Trans-isomers typically require higher temperatures to allow for thermal epimerization to the reactive cis-isomer before rearrangement can occur. chemrxiv.org

In the context of other vinylcyclopropane reactions, the divinylcyclopropane-cycloheptadiene pathway can sometimes emerge as a competitive process. For instance, during certain organocatalytic rearrangements, if the substitution pattern creates a divinylcyclopropane system (e.g., using an ester-activated vinyl group), the formation of a cycloheptadiene product may be observed instead of the expected cyclopentene. researchgate.net

Cycloaddition Reactions Involving this compound Scaffolds

The donor-acceptor nature of this compound and its derivatives makes them excellent substrates for cycloaddition reactions. Upon activation with a Lewis acid or transition metal, the polarized C-C bond of the cyclopropane cleaves, generating a 1,3-zwitterionic synthon. nih.govnih.gov This intermediate can be trapped by various dipolarophiles or π-systems to construct five-, six-, and seven-membered rings.

[3+2] Cycloadditions

In [3+2] cycloadditions, the this compound scaffold acts as a three-carbon (C3) building block that reacts with a two-atom (C2) component. These reactions are among the most studied transformations for donor-acceptor cyclopropanes and provide a direct route to functionalized five-membered rings. nih.govscispace.com

Lewis acid catalysis is commonly employed to facilitate the ring opening of the cyclopropane. For example, tosyl-protected aminocyclopropyl esters react with indoles in a dearomative [3+2] annulation catalyzed by triethylsilyl triflimide to yield complex tricyclic indoline (B122111) frameworks. nih.gov Similarly, Lewis acid-catalyzed reactions with enamines furnish nitrogen-functionalized cyclopentane (B165970) derivatives. Heterocumulenes, such as isocyanates, isothiocyanates, and carbodiimides, have also proven to be effective partners in these cycloadditions, leading to the synthesis of five-membered heterocycles like pyrrolidinones and thioimidates. caltech.edu

Table 2: Examples of [3+2] Cycloadditions with Aminocyclopropane Derivatives

C3 Component (Cyclopropane) C2 Component Catalyst / Promoter Product
Tosyl-protected aminocyclopropyl ester Indole Triethylsilyl triflimide Tricyclic indoline
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate Isothiocyanate Sn(OTf)₂ Thioimidate
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate Carbodiimide Sn(OTf)₂ Amidine
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate Isocyanate FeCl₃ Lactam (Pyrrolidinone)

Hetero-[5+2] Cycloadditions

While less common, the vinyl group of the this compound scaffold can act as the two-atom component in cycloadditions with five-atom dipoles. A prominent example of this reaction class is the hetero-[5+2] cycloaddition with oxidopyrylium ylides. nih.gov These ylides, generated in situ from pyrone precursors, are effective five-atom synthons for the construction of seven-membered rings. illinoisstate.edu

The intermolecular reaction between oxidopyrylium ylides and cyclic imines has been developed to produce highly substituted azepanes (nitrogen-containing seven-membered rings) with excellent regio- and stereoselectivity. nih.govresearchgate.net The reaction is believed to proceed through a stepwise pathway initiated by the nucleophilic attack of the imine nitrogen. nih.gov By analogy, the vinyl group in this compound could serve as the dipolarophile, reacting with an oxidopyrylium ylide to form complex, oxygen-bridged seven-membered carbocycles, representing a powerful strategy for building bicyclic architectures. Intramolecular versions of this cycloaddition are particularly effective, as tethering the alkene to the ylide precursor ensures high selectivity. illinoisstate.edu

Multi-Component Cycloadditions

The reactivity of the vinylcyclopropane moiety can be harnessed in multi-component reactions to rapidly build molecular complexity. In these processes, the vinylcyclopropane acts as one of several building blocks that are assembled in a single pot.

A notable example is the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes with carbon monoxide. pku.edu.cn In this reaction, the vinylcyclopropane acts as a five-carbon unit that combines with an alkene and a molecule of CO to form bicyclic cyclooctenone structures. The proposed mechanism involves oxidative addition of rhodium into the cyclopropane, insertion of the tethered alkene to form an eight-membered rhodacycle, followed by CO insertion and reductive elimination. pku.edu.cn Another precedent is the palladium-catalyzed three-component coupling involving the ring-opening of a vinyl cyclopropane, an aryne, and a terminal alkyne. acs.org These examples highlight the potential for this compound to participate in similar multi-component cycloadditions, where the amine and vinyl functionalities could play key roles in directing the reaction pathway and functionalizing the final product.

Functional Group Transformations of the Amine and Vinyl Moieties

Beyond reactions that consume the cyclopropane ring, the amine and vinyl groups of this compound can undergo a variety of functional group transformations, allowing for the synthesis of diverse derivatives.

The primary amine is a versatile functional handle. It can be readily acylated with acyl chlorides or activated carboxylic acids, or sulfonated with sulfonyl chlorides to form stable amides and sulfonamides, respectively. These transformations are fundamental for protecting the amine group or for installing moieties that can modulate the compound's biological or chemical properties. Derivatization of the amine is also a common strategy for analytical purposes, such as improving detection in HPLC by tagging with a fluorogenic or chromophoric reagent.

The vinyl group can participate in a range of transformations characteristic of alkenes. A synthetically valuable example is the palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov In this reaction, a vinyl cyclopropanecarboxamide (B1202528) undergoes oxidative cyclization where the amide nitrogen acts as a nucleophile, attacking the vinyl group to forge a new C-N bond. This process generates conformationally restricted 3-azabicyclo[3.1.0]hexane cores, which are important structural motifs in several pharmaceuticals. nih.gov

Table 3: Selected Functional Group Transformations

Moiety Reagents Transformation Product Type
Amine Acyl Chloride (R-COCl), Base Acylation N-acyl-1-vinylcyclopropan-1-amine
Amine Sulfonyl Chloride (R-SO₂Cl), Base Sulfonylation N-sulfonyl-1-vinylcyclopropan-1-amine
Amine DMQC-OSu Derivatization for HPLC Fluorescently tagged amine

Chemical Modification of the Amine Functionality

The primary amine group in this compound is a nucleophilic center and is expected to undergo reactions typical for primary amines, such as acylation, sulfonylation, and alkylation. However, the presence of the adjacent strained ring and the vinyl group can influence reaction outcomes. While specific literature on this compound is limited, the reactivity can be inferred from general principles and studies on related aminocyclopropane structures.

Acylation and Sulfonylation: The amine functionality can be readily converted to amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These transformations are fundamental for protecting the amine group or for synthesizing derivatives with altered chemical properties. For instance, the reaction with an acyl chloride (e.g., Acetyl chloride) in the presence of a non-nucleophilic base would yield the corresponding N-acetylated derivative. Similarly, reaction with a sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) would produce the corresponding sulfonamide. These reactions are generally high-yielding and serve to decrease the nucleophilicity and basicity of the nitrogen atom.

Palladium-Catalyzed Cyclization: In more complex transformations, the amine functionality can participate in intramolecular cyclization reactions. Research on analogous systems, such as vinyl cyclopropanecarboxamides, has demonstrated palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions. nih.gov This type of reaction involves the nitrogen atom attacking the vinyl group, facilitated by the palladium catalyst, to form new heterocyclic structures. nih.gov In the case of N-acylated derivatives of this compound, such a pathway could potentially lead to the formation of rigid 3-azabicyclo[3.1.0]hexane systems, which are valuable scaffolds in medicinal chemistry. nih.gov

The table below summarizes the expected chemical modifications of the amine functionality based on standard organic reactions.

Reaction Type Reagent Example Base Example Expected Product
AcylationAcetyl chloridePyridineN-(1-vinylcyclopropyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideTriethylamineN-(1-vinylcyclopropyl)-4-methylbenzenesulfonamide
AlkylationMethyl iodidePotassium carbonateN-methyl-1-vinylcyclopropan-1-amine

Transformations of the Vinyl Group (e.g., Oxidative Cleavage)

The vinyl group of this compound is susceptible to a variety of transformations common to alkenes. However, a significant competing pathway for many reactions involving vinylcyclopropanes is the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement, a ring-expansion reaction that occurs under thermal, photochemical, or transition-metal-catalyzed conditions. unizar.es This rearrangement can complicate attempts to selectively modify the vinyl group while leaving the cyclopropane ring intact.

Oxidative Cleavage: One of the most definitive reactions for a carbon-carbon double bond is oxidative cleavage, which splits the vinyl group to form carbonyl compounds. masterorganicchemistry.com Ozonolysis is the most common method for achieving this transformation. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (trioxolane). organic-chemistry.org The final products are determined by the workup conditions that follow the initial reaction with ozone (O₃). masterorganicchemistry.comorganic-chemistry.org

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal with water, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, this would result in the formation of 1-aminocyclopropane-1-carbaldehyde (B15319354) and formaldehyde.

Oxidative Workup: If the ozonide is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂), any aldehyde products are further oxidized to carboxylic acids. masterorganicchemistry.com In this case, the reaction would yield 1-aminocyclopropane-1-carboxylic acid.

It is crucial to protect the amine group (e.g., via acylation) before performing ozonolysis, as primary amines can react with ozone. copernicus.org The table below details the expected products from the oxidative cleavage of an N-protected this compound.

Starting Material Reagents Workup Condition Major Organic Product
N-(1-vinylcyclopropyl)acetamide1. O₃, 2. (CH₃)₂SReductiveN-(1-formylcyclopropyl)acetamide
N-(1-vinylcyclopropyl)acetamide1. O₃, 2. H₂O₂Oxidative1-acetamidocyclopropane-1-carboxylic acid

Beyond oxidative cleavage, the vinyl group is, in principle, susceptible to other alkene reactions such as hydrogenation, halogenation, and hydroboration-oxidation. However, the high propensity for the vinylcyclopropane system to undergo rearrangement or ring-opening reactions often makes these transformations challenging to perform selectively. scispace.comresearchgate.netresearchgate.net

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The thermal and photochemical rearrangements of vinylcyclopropanes have been a fertile ground for mechanistic exploration, with the central debate often revolving around the concertedness of the reaction. The presence of an amine substituent at the C1 position of the cyclopropane (B1198618) ring is expected to significantly influence the electronic nature of the system and, consequently, the preferred reaction pathway.

Diradical-Mediated Pathways

Computational and experimental studies on various vinylcyclopropane (B126155) systems have provided substantial evidence for the involvement of diradical intermediates. nih.govwikipedia.org The homolytic cleavage of one of the cyclopropane C-C bonds, typically the one adjacent to the vinyl group due to allylic stabilization, leads to the formation of a 1,5-diradical. This intermediate can then undergo conformational changes and subsequent ring closure to form different products or revert to the starting material, often leading to stereochemical scrambling.

For 1-vinylcyclopropan-1-amine, the nitrogen atom's ability to stabilize an adjacent radical through resonance could lower the activation energy for the formation of the diradical intermediate. This stabilization would favor a stepwise mechanism over a concerted one. The regioselectivity of the initial C-C bond cleavage would also be influenced by the amino group.

Table 1: Calculated Activation Energies for Diradical Formation in Substituted Vinylcyclopropanes

Substituent at C1Activation Energy (kcal/mol)Reference
H~50General Literature
OCH₃Lowered nih.gov
NH₂ (predicted) Lowered N/A

Note: The value for the NH₂ substituent is a prediction based on general principles of radical stabilization and not from a specific cited source for this compound.

Pericyclic Processes and Orbital Symmetry Considerations

Concurrent with diradical pathways, the vinylcyclopropane rearrangement can also proceed through a concerted nih.govpku.edu.cn-sigmatropic shift, a type of pericyclic reaction governed by the principles of orbital symmetry. nih.gov According to the Woodward-Hoffmann rules, the stereochemical outcome of these reactions is dictated by whether the reaction is promoted thermally or photochemically.

The suprafacial-inversion (si) and suprafacial-retention (sr) pathways are the two symmetry-allowed concerted pathways for the thermal vinylcyclopropane-cyclopentene rearrangement. The stereochemistry of the starting material directly influences the stereochemistry of the product in a concerted reaction. However, the presence of substituents that can stabilize diradical intermediates often leads to a competition between concerted and stepwise pathways. In the case of this compound, the electron-donating nature of the amino group could influence the frontier molecular orbitals (HOMO and LUMO) of the system, potentially affecting the feasibility and stereochemical course of a pericyclic reaction.

Zwitterionic Intermediates

The involvement of zwitterionic intermediates in vinylcyclopropane chemistry becomes particularly relevant when the cyclopropane ring is substituted with both electron-donating and electron-withdrawing groups (a "donor-acceptor" cyclopropane). nih.gov In such cases, heterolytic bond cleavage can occur to form a zwitterionic species.

While this compound itself does not fit the classic donor-acceptor pattern, the lone pair of electrons on the nitrogen atom can participate in stabilizing a positive charge. In the presence of a suitable electrophile or under specific catalytic conditions, a zwitterionic intermediate could be formed. For instance, protonation of the amine or coordination to a Lewis acid could facilitate the heterolytic cleavage of a cyclopropane bond, leading to a stabilized carbocation and a corresponding anion. The formation and subsequent reactions of such zwitterionic intermediates are highly dependent on the reaction conditions and the nature of other reactants. mdpi.com

Role of Transition Metals in Catalytic Transformations

Transition metals have emerged as powerful tools to control the reactivity of vinylcyclopropanes, enabling a diverse array of transformations that are often not accessible under thermal or photochemical conditions. nih.govwikipedia.org These catalytic cycles typically involve the formation of organometallic intermediates through processes like oxidative addition, followed by further reactions and a final reductive elimination step to regenerate the catalyst.

Oxidative Addition and Reductive Elimination Pathways

A key step in many transition metal-catalyzed reactions of vinylcyclopropanes is the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent metal center. nih.govwikipedia.org This step involves the cleavage of the C-C bond and the formation of two new metal-carbon bonds, resulting in an increase in both the oxidation state and the coordination number of the metal. For vinylcyclopropanes, this oxidative addition often leads to the formation of a π-allylmetal complex.

In the context of this compound, the coordination of the transition metal to the vinyl group can facilitate the cleavage of the adjacent C1-C2 bond of the cyclopropane. The resulting intermediate would be a π-allymetal species with the amino group at one of the termini of the allyl system. This intermediate can then undergo various reactions, such as insertion of other molecules or nucleophilic attack.

The catalytic cycle is typically closed by a reductive elimination step, where two ligands on the metal center couple to form a new bond, and the metal is reduced to its initial oxidation state. wikipedia.orglibretexts.orglibretexts.org The nature of the ligands and the metal center dictates the facility of this step.

Table 2: Common Transition Metals and Their Roles in Vinylcyclopropane Transformations

Transition MetalTypical Catalytic RoleMechanistic StepsReference
Palladium (Pd)Cycloadditions, Ring-openingOxidative Addition, Reductive Elimination nih.gov
Rhodium (Rh)Cycloadditions ([5+2], [3+2])Oxidative Addition, Migratory Insertion, Reductive Elimination pku.edu.cn
Nickel (Ni)Rearrangements, CycloadditionsOxidative Coupling, Reductive Elimination researchgate.net
Iron (Fe)CycloadditionsFormation of π-allyliron complexes acs.org

Ligand Effects in Metal-Catalyzed Reactions

The ligands coordinated to the transition metal center play a crucial role in modulating its reactivity, selectivity, and catalytic efficiency. mdpi.comdntb.gov.ua By altering the steric and electronic properties of the metal center, ligands can influence every step of the catalytic cycle, from the initial coordination of the substrate to the final reductive elimination.

In reactions involving this compound, the choice of ligands could be particularly important. For instance:

Steric Bulk: Bulky ligands can influence the regioselectivity of oxidative addition and subsequent steps by favoring approach to the less hindered side of the substrate.

Electronic Properties: Electron-donating ligands can increase the electron density on the metal, making it more nucleophilic and promoting oxidative addition. Conversely, electron-withdrawing ligands can make the metal more electrophilic, which can be beneficial for other steps in the catalytic cycle.

Chirality: Chiral ligands can be used to induce enantioselectivity in the catalytic transformation, leading to the formation of chiral products from a racemic or achiral starting material.

The amino group in this compound could also act as a ligand itself, coordinating to the metal center and influencing the course of the reaction. This potential for chelation could lead to unique reactivity and selectivity compared to other vinylcyclopropane derivatives.

Single-Electron Transfer Mechanisms

The reactivity of this compound can be significantly altered through single-electron transfer (SET) processes, which generate highly reactive radical cation intermediates. rsc.org In this mechanism, the removal of a single electron, typically from the nitrogen atom of the amine, initiates a cascade of events driven by the inherent ring strain of the cyclopropane and the electronic influence of the vinyl group. rsc.orgresearchgate.net

The formation of the aminocyclopropane radical cation is a key step. rsc.org This species can undergo rapid C-C bond cleavage of the cyclopropane ring. The ring-opening is thermodynamically driven by the release of approximately 40 kcal/mol of strain energy. The presence of the nitrogen atom plays a crucial role in this process; it stabilizes the resulting radical and cation centers, effectively lowering the activation barrier for the ring opening. researchgate.net

In the context of this compound, after the initial SET event, the resulting radical cation would likely undergo cleavage of one of the internal cyclopropane bonds (C1-C2 or C1-C3). This cleavage results in a distonic radical cation, where the charge and radical centers are separated. The vinyl group provides a pathway for delocalization of the radical, influencing the regioselectivity of the ring opening and the subsequent reactions of the intermediate. Such SET-initiated rearrangements are a powerful tool in synthesis, allowing for the construction of more complex molecular architectures. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for understanding the intricate details of the structure, reactivity, and reaction mechanisms of molecules like this compound. These approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions, including the rearrangements of vinylcyclopropanes. nih.gov For this compound, DFT calculations are used to map the potential energy surface of its reactions, particularly the ring-opening process following single-electron transfer.

Studies on related systems have shown that the presence of an amino substituent dramatically reduces the kinetic barrier for the ring-opening of the cyclopropyl (B3062369) radical. researchgate.net DFT calculations can quantify this effect by determining the structures and energies of reactants, transition states, and intermediates. For the radical cation of an amino-substituted vinylcyclopropane, calculations would explore the different possible pathways for ring cleavage and subsequent rearrangement.

For example, a typical DFT study would involve optimizing the geometry of the this compound radical cation. Then, transition state searches would be performed to locate the saddle points corresponding to the cleavage of the C1-C2 and C1-C3 bonds. The calculated activation energies for these steps would predict the preferred reaction pathway. A study on various substituted vinylcyclopropanes using the B3LYP functional found that amino-substituted species follow a diradical-mediated pathway. nih.gov The calculated energetics provide a quantitative basis for understanding the high reactivity of these compounds. researchgate.netmdpi.com

Table 1: Representative Calculated Activation Energies for Ring Opening of Substituted Cyclopropyl Radicals using DFT.
Substituent on Cyclopropyl RadicalCalculated Activation Energy (kcal/mol)Reference
-H (Unsubstituted)~20-25General Literature Value
-NH₂ (Amino)~5-10 researchgate.net

Conformational Analysis of Derivatives

The conformational preferences of this compound and its derivatives are critical to understanding their reactivity. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. chemistrysteps.com For this molecule, the key conformational variables are the rotation around the C1-vinyl bond and the orientation of the amine group.

The vinyl group substituent on a cyclopropane ring generally prefers one of two main conformations: bisected or perpendicular. In the bisected conformation, the plane of the vinyl group is aligned with the C2-C1-C3 angle of the cyclopropane ring. In the perpendicular conformation, the vinyl group is rotated 90 degrees. Computational studies on vinylcyclopropane itself show a slight preference for the s-trans bisected conformation.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. For the vinylcyclopropane rearrangement, isotopic labeling has been used to distinguish between a concerted researchgate.netresearchgate.net-sigmatropic shift and a stepwise mechanism involving a diradical intermediate. researchgate.net

In the case of this compound, one could synthesize a version of the molecule with a specific atom replaced by its heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, replacing a hydrogen on the vinyl group with deuterium would allow for its position to be tracked in the final product after rearrangement.

If the reaction were a purely concerted process, the position of the isotopic label in the product would be highly specific and predictable based on orbital symmetry rules. wikipedia.org Conversely, if the reaction proceeds through a diradical intermediate, there may be opportunities for bond rotations or other processes that would lead to scrambling of the isotope's position. The distribution of the isotope in the product, as determined by techniques like mass spectrometry or NMR spectroscopy, can provide clear evidence for the operative mechanism. researchgate.net Computational studies on deuterated derivatives can also predict secondary kinetic isotope effects, which offer further mechanistic insight. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Deuterium
Carbon-13

Advanced Applications in Complex Organic Synthesis

1-Vinylcyclopropan-1-amine as a Versatile Synthetic Building Block

This compound emerges as a highly versatile building block in organic synthesis, primarily due to the inherent reactivity of its strained cyclopropane (B1198618) ring and the strategic placement of the vinyl and amine functionalities. The amine group, acting as an electron-donating group, activates the cyclopropane ring, facilitating its ring-opening under thermal or catalytic conditions. This process generates valuable zwitterionic or diradical intermediates that can be trapped in a variety of transformations, leading to the construction of complex molecular architectures. scispace.comresearchgate.net The vinyl group, in concert with the cyclopropane, acts as a five-carbon or a three-carbon synthon, enabling a range of cycloaddition reactions. scispace.compku.edu.cn This dual reactivity allows for the efficient synthesis of diverse carbocyclic and heterocyclic frameworks.

The ability of vinylcyclopropanes to undergo rearrangements to form larger carbocyclic rings is a cornerstone of their synthetic utility. The vinylcyclopropane-cyclopentene rearrangement, a well-established ring expansion reaction, provides a powerful method for the synthesis of five-membered rings. wikipedia.orgnih.gov This transformation can be initiated thermally or, more commonly, catalyzed by transition metals such as rhodium (Rh), nickel (Ni), or palladium (Pd), which often allows for milder reaction conditions and improved selectivity. scispace.comresearchgate.net The presence of the amine group on the cyclopropane ring is anticipated to facilitate the initial ring-opening step, a key mechanistic feature of these rearrangements.

Beyond five-membered rings, this compound and its derivatives are valuable precursors for seven-membered carbocycles through formal cycloaddition reactions. pku.edu.cnnih.gov Specifically, transition metal-catalyzed [5+2] cycloadditions with alkynes or allenes represent a highly efficient strategy for constructing cycloheptadiene skeletons. scispace.com Rhodium and iridium catalysts have proven particularly effective in mediating these transformations, which are believed to proceed through a metal-catalyzed ring-opening of the vinylcyclopropane (B126155) to form a metallacyclic intermediate, followed by insertion of the 2π component and reductive elimination. scispace.com

Table 1: Cycloaddition Reactions for Carbocycle Synthesis

Reaction Type Catalyst/Conditions Reactant Partner Resulting Skeleton
Vinylcyclopropane-Cyclopentene Rearrangement Thermal or Ni(0), Rh(I) None (intramolecular) Cyclopentene (B43876)
[3+2] Cycloaddition Rh(I) Alkene/Alkyne (intramolecular) Fused Cyclopentane (B165970)/Cyclopentene
[5+2] Cycloaddition Rh(I), Ir(I) Alkyne (intermolecular) Cycloheptadiene
[5+1] Cycloaddition Cobalt (Co) Vinylidene Substituted Cyclohexene

The unique reactivity of this compound extends to the synthesis of more intricate polycyclic systems, including fused and bridged carbocycles, which are common motifs in complex natural products. nih.goviupac.org Intramolecular cycloadditions are particularly powerful in this regard, allowing for the rapid construction of molecular complexity from relatively simple acyclic precursors.

Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of substrates containing both a vinylcyclopropane moiety and a tethered alkene, alkyne, or allene (B1206475) have been developed as an efficient method for synthesizing cyclopentane- and cyclopentene-fused bicyclic structures. pku.edu.cnrsc.org In these reactions, the vinylcyclopropane unit acts as a three-carbon component. The reaction is initiated by the oxidative addition of the rhodium catalyst to the cyclopropane ring, followed by insertion of the tethered π-system and reductive elimination to yield the fused product, such as a bicyclo[4.3.0]nonane system. pku.edu.cnresearchgate.net

The construction of bridged ring systems, such as bicyclo[m.n.1] frameworks, represents a significant synthetic challenge. nih.gov While direct applications of this compound for bridged system synthesis are still emerging, related methodologies highlight the potential of cyclopropane-based precursors. For instance, intramolecular conjugate additions to in situ-generated reactive species have been used to form a variety of bridged carbobicyclic compounds, including [3.2.1], [2.2.2], and [2.2.1] systems. nih.gov The amine functionality in this compound offers a synthetic handle that could be exploited to tether the reacting partners, thereby facilitating such intramolecular cyclizations.

Utility in Natural Product Synthesis

The strategic importance of the vinylcyclopropane rearrangement and related cycloadditions is underscored by their successful application as key steps in the total synthesis of numerous complex natural products. wikipedia.orgpku.edu.cnnih.gov These reactions provide a powerful means to construct core carbocyclic skeletons that would be difficult to assemble using traditional methods. The vinylcyclopropane-cyclopentene rearrangement, for example, has been instrumental in the synthesis of terpenes and steroids containing five-membered rings. wikipedia.orgnih.gov

Notable examples where the vinylcyclopropane rearrangement has been a pivotal transformation include the syntheses of:

Aphidicolin: A tetracyclic diterpene antibiotic, where a key step involves the rearrangement of a siloxyvinylcyclopropane to form a cyclopentene ring, thereby assembling the [6-6-5] fused carbon skeleton of the natural product. wikipedia.org

Hirsutene and Isocomene: These triquinane sesquiterpenes, characterized by their fused five-membered ring systems, have been synthesized using strategies that rely on the vinylcyclopropane-cyclopentene rearrangement to construct the central carbocyclic core. wikipedia.org

Zizaene: A tricyclic sesquiterpenoid whose synthesis has also featured the strategic application of vinylcyclopropane chemistry. wikipedia.org

While many of these syntheses have employed vinylcyclopropanes with ester or ketone functionalities, the use of this compound as a precursor offers distinct advantages. The primary amine provides a versatile functional handle for subsequent transformations, such as the introduction of nitrogen-containing heterocycles or other pharmacophoric groups, which are prevalent in biologically active molecules. nih.gov This feature makes it an attractive building block for the synthesis of alkaloids and other nitrogen-containing natural products.

Enabling Strategies for Polymer Science

The unique chemical properties of this compound also position it as a valuable monomer in polymer science. Its ability to undergo ring-opening polymerization provides a pathway to polymers with novel backbone structures, and the pendant amine group serves as a reactive site for post-polymerization modification. rsc.orgrsc.org

Vinylcyclopropanes are effective monomers for radical ring-opening polymerization (rROP). nih.govresearchgate.net Unlike conventional vinyl monomers that polymerize through their double bond, VCPs can undergo a 1,5-polymerization pathway. This process involves the addition of a radical to the vinyl group, which triggers the opening of the strained cyclopropane ring to form a more stable radical. This ring-opened radical then propagates, leading to a polymer backbone that contains unsaturation, typically as pent-3-enyl repeating units. rsc.orgrsc.org A significant advantage of rROP is the potential for low volume shrinkage or even volume expansion during polymerization, a desirable property for applications such as dental resins and high-precision molding. nih.gov

Modern controlled radical polymerization techniques, such as organocatalyzed photoredox rROP and atom transfer radical polymerization (ATRP), have been successfully applied to VCPs. nih.govrsc.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and predictable compositions. nih.gov The incorporation of this compound as a monomer in such polymerizations would yield polymers with primary amine groups regularly spaced along the chain, creating a highly functional material. The amine group may require protection depending on the specific catalytic system used to avoid side reactions. acs.org

Table 2: Polymerization of Vinylcyclopropane (VCP) Monomers

Polymerization Method Catalyst/Initiator Monomer Features Resulting Polymer Structure
Radical Ring-Opening Polymerization (rROP) Radical Initiator (e.g., AIBN) VCP with activating groups Unsaturated linear repeating units
Atom Transfer Radical Polymerization (ATRP) Cu(I)/Ligand Ester-functionalized VCP Controlled molecular weight, linear units
Organocatalyzed Photoredox rROP Photocatalyst/Light VCP with diverse functional groups Controlled molecular weight and composition

The primary amine group introduced into a polymer via the ring-opening polymerization of this compound serves as a powerful tool for post-polymerization modification (PPM). tandfonline.comwiley-vch.de PPM is a crucial strategy for creating a diverse library of functional polymers from a single parent polymer, allowing for the fine-tuning of material properties such as solubility, thermal stability, and biological activity. mcmaster.ca

Primary amines are particularly versatile for PPM due to their reactivity with a wide array of electrophilic reagents. nih.gov This allows for the straightforward introduction of various functional moieties onto the polymer backbone. For example, the amine groups can be acylated with acid chlorides or activated esters, alkylated with alkyl halides, or reacted with isocyanates to form ureas. These modifications can be used to attach bioactive molecules, graft different polymer chains to create brush copolymers, or introduce cross-linking agents to form hydrogels and thermosets. acs.orgresearchgate.net The ability to precisely control the density and location of these functional groups makes polymers derived from this compound highly attractive for advanced applications in drug delivery, tissue engineering, and materials science. nih.gov

Generation of Reactive Intermediates for Downstream Synthesis

The unique structural arrangement of this compound, featuring a strained three-membered ring activated by both a donor (amine) and an acceptor (vinyl) group, renders it an excellent precursor for the generation of various reactive intermediates. The inherent ring strain of approximately 115 kJ/mol in the cyclopropane ring, combined with the electronic push-pull effect, facilitates facile ring-opening under thermal, photochemical, or transition-metal-catalyzed conditions. nih.gov This strategic bond cleavage unlocks potent intermediates that can be trapped in situ for the construction of more complex molecular architectures. The primary reactive species generated from this compound and its derivatives include zwitterionic 1,3-dipoles, organometallic complexes, and radical intermediates, each offering distinct pathways for downstream synthetic transformations.

The classification of this compound as a donor-acceptor (D-A) cyclopropane is central to its reactivity. nih.gov The nitrogen atom serves as an electron-donating group, while the vinyl moiety acts as an electron-accepting group. This electronic polarization facilitates heterolytic cleavage of the cyclopropane ring, leading to the formation of a zwitterionic 1,3-dipole. This intermediate is a versatile synthon, particularly in cycloaddition reactions for the synthesis of five-membered rings. While direct studies on this compound are limited, the reactivity of analogous D-A cyclopropanes is well-documented, providing a strong basis for its expected chemical behavior. nih.gov

Transition metal catalysis provides a powerful and versatile method for the generation of reactive intermediates from vinylcyclopropane derivatives. pku.edu.cnscispace.com Metals such as rhodium, palladium, and nickel can coordinate to the vinyl group and promote the cleavage of the cyclopropane ring to form well-defined organometallic intermediates, most notably π-allyl metal complexes. scispace.comresearchgate.net These species can then participate in a variety of subsequent bond-forming events. For instance, rhodium(I) catalysts have been shown to mediate the asymmetric ring-opening of racemic vinylcyclopropanes with nucleophiles like arylboronic acids. nih.govacs.org This process involves the formation of a chiral rhodium-π-allyl intermediate that reacts with high regioselectivity and enantioselectivity.

In a similar vein, palladium catalysts are effective in promoting intramolecular reactions of vinylcyclopropane derivatives. For example, the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides, N-acylated analogues of this compound, proceeds through a key carbon-bonded Pd(II) intermediate to furnish conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation highlights the potential of using the amine functionality as an internal nucleophile to trap the organometallic intermediate.

Beyond polar and organometallic pathways, this compound can also be a precursor to radical intermediates. The classic vinylcyclopropane-cyclopentene rearrangement, which typically requires high temperatures (500-600 °C), is understood to proceed through a diradical intermediate formed by the homolytic cleavage of a cyclopropane C-C bond. wikipedia.org While these conditions are harsh, photochemical methods offer a milder alternative. Visible-light photocatalysis has been employed for the [3+2] cycloaddition of non-activated vinylcyclopropanes with acetylenic sulfones, proceeding through a strain-release mechanism that likely involves radical intermediates. chemrxiv.org The generation of a nitrogen-centered radical on a this compound derivative could similarly trigger a ring-opening cascade, leading to novel downstream functionalization. researchgate.net

The following table summarizes the key reactive intermediates generated from this compound and its close analogues, along with the conditions for their formation and their subsequent synthetic applications.

Reactive IntermediatePrecursor (or Analogue)Conditions for GenerationDownstream Synthetic Application
Zwitterionic 1,3-Dipole Donor-Acceptor VinylcyclopropanesLewis Acid or Thermal Activation[3+2] Cycloadditions for heterocycle synthesis
π-Allyl Rhodium Complex Racemic VinylcyclopropanesRh(I) catalyst (e.g., [Rh(C2H4)Cl]2), Chiral LigandAsymmetric Ring-Opening with Nucleophiles (e.g., boronic acids)
Alkylpalladium Intermediate Vinyl CyclopropanecarboxamidesPd(II) catalyst (e.g., Pd(PPh3)2Cl2), OxidantIntramolecular aza-Wacker Cyclization to form aza-bicycles
Diradical Intermediate VinylcyclopropanesHigh Temperature (Thermal)Vinylcyclopropane-Cyclopentene Rearrangement
Radical Cation VinylcyclopropanesVisible-Light Photocatalysis[3+2] Cycloaddition with alkynes

These examples underscore the utility of this compound as a versatile building block, capable of generating a diverse array of reactive intermediates that serve as key entry points for the synthesis of complex carbocyclic and heterocyclic frameworks.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Catalytic Systems for 1-Vinylcyclopropan-1-amine Synthesis and Transformations

The synthesis of enantioenriched molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of novel asymmetric catalytic systems for the synthesis and transformation of this compound is a key research frontier. While significant progress has been made in the asymmetric catalysis of vinylcyclopropanes in general, the specific challenges and opportunities presented by the 1-amino-substituted variant are an active area of investigation.

Current research in the broader field of vinylcyclopropane (B126155) chemistry has highlighted the efficacy of transition metal catalysis, with rhodium(I) and palladium(II) complexes being particularly prominent. For instance, Rh(I)-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes using aryl boronic acids has been shown to produce products with high regioselectivity and enantioselectivity. nih.gov Similarly, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov These methodologies provide a strong foundation for the development of catalysts tailored for this compound. The primary amino group in this compound can act as a coordinating group, which could be exploited for catalyst direction and control of stereoselectivity.

Organocatalysis presents another promising avenue. Chiral secondary amines have been successfully employed in the enantioselective vinylcyclopropane-cyclopentene rearrangement of (vinylcyclopropyl)acetaldehydes. unizar.es This approach, which proceeds through an enamine intermediate, could be adapted for transformations of this compound, potentially leading to new catalytic cycles. The development of bifunctional catalysts that can activate both the amine and the vinylcyclopropane moiety simultaneously is a particularly exciting prospect.

Table 1: Examples of Catalytic Systems for Asymmetric Transformations of Vinylcyclopropanes

Catalyst SystemTransformationKey Features
Rh(I) with ferrocene-based chiral bisphosphinesAsymmetric ring-opening with aryl boronic acidsHigh regioselectivity (typically 99:1 r.r.) and enantioselectivity (88-96% ee). nih.gov
Pd(PPh₃)₂Cl₂Intramolecular oxidative aza-Wacker-type reactionForms a new C-N bond with oxygen as the terminal oxidant. nih.gov
Chiral Jørgensen-Hayashi type catalystEnantioselective vinylcyclopropane-cyclopentene rearrangementProceeds via an enamine intermediate and can achieve high enantiocontrol. unizar.es

Exploration of New Reactivity Modes and Multi-Component Reactions

The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic influence of the vinyl and amino groups, endows this compound with a rich and largely untapped reactivity profile. Future research will focus on uncovering and harnessing novel reactivity modes beyond the well-established rearrangements and cycloadditions.

One area of interest is the generation of novel reactive intermediates. For example, the ring-opening of vinylcyclopropanes can generate dipoles that can participate in a variety of cycloaddition reactions. scispace.com The presence of the amino group in this compound could modulate the stability and reactivity of these intermediates, opening up new avenues for the synthesis of complex nitrogen-containing heterocycles.

Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials. nih.gov The integration of this compound into MCRs is a promising area for future development. The primary amine functionality can readily participate in the formation of imines or enamines, which are key intermediates in many MCRs, such as the Mannich, Ugi, and Petasis reactions. nih.govmdpi.com For example, an MCR involving this compound, an aldehyde, and a suitable nucleophile could provide a convergent route to highly substituted and functionalized cyclopentane (B165970) or piperidine (B6355638) derivatives.

Mechanistic Studies of Under-Explored Transformation Pathways

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. While the general mechanisms of some vinylcyclopropane transformations, such as the vinylcyclopropane-cyclopentene rearrangement, have been studied, many of the more subtle mechanistic details, particularly for substituted derivatives like this compound, remain under-explored. wikipedia.org

Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of key transformations. Kinetic isotope effect studies, for instance, can provide valuable insights into the rate-determining steps of a reaction and the nature of the transition states involved. nih.gov Computational methods, such as density functional theory (DFT) calculations, can be used to model reaction pathways, predict the stereochemical outcomes of reactions, and understand the role of catalysts in promoting specific transformations. unizar.esacs.org

A particular area of focus will be the influence of the amino group on the reaction mechanism. The ability of the amine to act as a directing group, a proton shuttle, or a participant in hydrogen bonding could have a profound impact on the course of a reaction. A thorough understanding of these effects will be essential for the development of highly selective and efficient transformations of this compound.

Integration of this compound in Cascade and Domino Reactions

Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation, represent a highly efficient and elegant approach to the synthesis of complex molecules. 20.210.105 The unique reactivity of this compound makes it an ideal substrate for the development of novel cascade and domino sequences.

The ring-opening of the vinylcyclopropane moiety can serve as the initiating step for a cascade, generating a reactive intermediate that can undergo a series of subsequent transformations. For example, an initial ring-opening could be followed by an intramolecular Michael addition, an aldol (B89426) condensation, or an electrocyclization, leading to the rapid construction of polycyclic systems. nih.gov

The development of organocatalytic domino reactions involving this compound is a particularly attractive area of research. For instance, the in-situ formation of a donor-acceptor cyclopropane through the reaction of a derivative of this compound with a chiral secondary amine could trigger a domino sequence involving ring-opening, aza-Michael addition, and aldol reaction to afford highly enantioenriched nitrogen-containing heterocycles in a single pot. acs.org Such strategies have the potential to significantly streamline the synthesis of complex natural products and medicinally relevant compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-vinylcyclopropan-1-amine with high enantiomeric purity?

Answer:
Optimal routes involve asymmetric cyclopropanation and chiral resolution . For enantiomeric purity, use palladium-catalyzed cyclopropanation of allylamine derivatives with vinyl carbenoids, as demonstrated in asymmetric synthesis of related cyclopropanes . Multi-step approaches may include:

  • Vinylcyclopropane formation : Alkynyl chlorides (e.g., 1-alkynyl-1-chlorocyclopropanes) as precursors, followed by dehydrohalogenation to yield vinylidenecyclopropanes .
  • Amine functionalization : Introduce the amine group via reductive amination or nucleophilic substitution under controlled pH to avoid racemization .
  • Chiral resolution : Use chiral auxiliaries or enzymes (e.g., ACC deaminase homologs) to isolate enantiomers .
    Validation : Confirm purity via chiral HPLC or polarimetry .

Advanced: How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Answer:
Density Functional Theory (DFT) simulations are critical to study:

  • Transition states : Identify energy barriers for ring-opening under acidic or thermal conditions.
  • Electronic effects : Assess how the vinyl group’s conjugation stabilizes intermediates (e.g., allyl cations) .
    Methodology :

Optimize geometries using B3LYP/6-31G(d).

Calculate activation energies for pathways (e.g., [3+2] vs. [2+1] cycloadditions).

Compare with experimental kinetic data to validate models .
Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or catalyst interactions .

Basic: What spectroscopic techniques confirm the structural stability of this compound under varying pH?

Answer:
Use a combination of:

  • NMR : Monitor proton shifts (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) to detect ring-opening or isomerization .
  • IR : Track amine N–H stretches (~3300 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) to assess degradation.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) integrity under acidic vs. neutral conditions .
    Experimental design : Conduct pH-dependent stability studies (pH 2–12) at 25°C and 60°C, sampling at intervals .

Advanced: What strategies resolve contradictions in reported reaction yields of this compound derivatives?

Answer:
Systematically evaluate variables:

Catalyst screening : Compare Pd, Rh, and Cu catalysts for cyclopropanation efficiency .

Solvent polarity : Test polar aprotic (e.g., DMF) vs. nonpolar solvents to optimize steric effects .

Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
Case study : Lower yields in Rh-catalyzed reactions may stem from competing β-hydride elimination, mitigated by ligand tuning .

Basic: How should researchers design experiments to assess thermal stability?

Answer:
Protocol :

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >150°C for cyclopropanes) .

Accelerated aging : Heat samples at 80°C for 48 hours, then analyze purity via HPLC .

Kinetic studies : Use Arrhenius plots to extrapolate shelf life under storage conditions .
Safety : Follow precautionary measures (e.g., P201, P307) for exothermic decomposition risks .

Advanced: How does the vinyl group influence regioselectivity in [2+1] cycloadditions?

Answer:
The vinyl substituent:

  • Electronic effects : Stabilizes transition states via conjugation, favoring endo selectivity .
  • Steric effects : Directs approach of dienophiles (e.g., carbenes) to the less hindered face .
    Experimental validation :
  • Use NOESY NMR to map spatial interactions in adducts.
  • Compare DFT-predicted transition states with X-ray crystallography data .
    Contradictions : Conflicting regioselectivity reports may arise from solvent polarity or counterion effects .

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